5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine
Description
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a pyridine derivative characterized by a unique substitution pattern: a chlorine atom at position 5, a fluorine atom at position 3, and a (tetrahydrofuran-2-yl)methoxy group at position 2. The oxolan (tetrahydrofuran) moiety in the methoxy substituent may enhance solubility and influence pharmacokinetic properties, making this compound a candidate for further exploration in medicinal chemistry.
Properties
IUPAC Name |
5-chloro-3-fluoro-2-(oxolan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-4-9(12)10(13-5-7)15-6-8-2-1-3-14-8/h4-5,8H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIWXSNDQMQSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=N2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method includes the use of vinylstannane and monothioacetic acids, which react to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyridine Derivatives
Key Observations:
Halogenation Patterns :
- The target compound shares chloro and fluoro substituents with 5-Chloro-2-ethoxy-3-fluoro-4-(dioxaborolan-2-yl)pyridine . However, the latter includes a boronate ester at position 4, which is typically used in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound.
- 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine incorporates iodine at position 4, which increases molecular weight and reactivity in halogen-exchange reactions.
Oxygen-Containing Substituents :
- The (oxolan-2-yl)methoxy group in the target compound contrasts with simpler alkoxy groups (e.g., methoxy in , ethoxy in ). The oxolan ring may confer improved solubility in polar solvents compared to linear alkoxy chains.
- 5-Chloro-2-methoxypyridin-3-ol features a hydroxyl group at position 3 instead of fluorine, which could enhance hydrogen-bonding interactions but reduce metabolic stability.
Biological Activity
5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique molecular structure, featuring a pyridine ring with chloro and fluoro substituents along with an oxolan-2-ylmethoxy group, provides distinct chemical properties that may influence its biological interactions.
The compound's molecular formula is , and it possesses a molecular weight of approximately 233.68 g/mol. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and stability in various chemical environments, making it a versatile building block in organic synthesis .
This compound interacts with specific biological targets, including enzymes and receptors. The mechanism of action typically involves binding to these targets, which can modulate their activity and influence various metabolic pathways. The exact pathways remain to be fully elucidated, but initial studies suggest potential roles in inhibiting certain enzymatic activities .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that fluorinated pyridines can inhibit bacterial growth by interfering with bacterial metabolic processes. The specific inhibitory concentration (IC50) values for related compounds provide insight into their efficacy against various pathogens .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented. For example, it has been studied for its effects on the Type III secretion system (T3SS) in pathogenic bacteria. Inhibition of this system can reduce virulence factor secretion, potentially leading to decreased pathogenicity .
Case Studies
- Type III Secretion System Inhibition : In a study examining the effects of various compounds on T3SS-mediated secretion, this compound was shown to significantly inhibit secretion at concentrations around 50 μM, indicating its potential as a therapeutic agent against certain bacterial infections .
- Antimicrobial Activity : Another study evaluated the antimicrobial properties of fluorinated pyridines, including derivatives of the compound . Results indicated effective inhibition against several strains of bacteria, with varying degrees of potency depending on structural modifications .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds highlights its unique properties:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Chloro-3-fluoro-2-methoxypyridine | Lacks oxolane group | Moderate enzyme inhibition |
| 5-Bromo-3-fluoro-2-(oxolan-2-yl)methoxy-pyridine | Bromine instead of chlorine | Enhanced antimicrobial activity |
| 3-Fluoro-2-(oxolan-2-yl)methoxy-pyridine | Lacks chloro group | Lower enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
